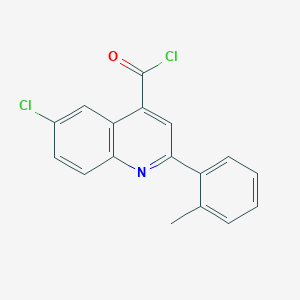

6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride

描述

6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C17H11Cl2NO and its molecular weight is 316.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits various mechanisms of action that make it a candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The quinoline ring structure allows the compound to intercalate with DNA, inhibiting the replication of certain pathogens. Moreover, the chloro and methylphenyl substituents enhance its binding affinity to protein kinases, leading to the inhibition of kinase activity and subsequent cellular effects.

Biological Activities

-

Antimicrobial Activity

- Quinoline derivatives, including this compound, have shown promising antimicrobial properties. They exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have demonstrated that certain quinoline derivatives can achieve minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as E. coli and C. albicans .

-

Anticancer Properties

- Research indicates that this compound possesses significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and leukemia (K-562). The compound induces cell cycle arrest and apoptosis in these cancer cells, with studies showing IC50 values indicating high potency compared to standard chemotherapeutics like Doxorubicin .

- Histone Deacetylase Inhibition

Case Studies

Several studies have highlighted the biological efficacy of quinoline derivatives:

- Study on Anticancer Activity : A series of quinoline derivatives were tested against multiple cancer cell lines, revealing selective cytotoxicity towards cancerous cells while sparing normal cells. The compounds induced G2 or S-phase cell cycle arrest and exhibited significant DNA-binding interactions .

- Antimicrobial Efficacy : In a comparative study of various synthesized quinoline derivatives, this compound demonstrated effective antimicrobial activity with MIC values significantly lower than those of traditional antibiotics .

Data Table: Biological Activity Summary

科学研究应用

Medicinal Chemistry

-

Anticancer Activity :

- Preliminary studies indicate that 6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride exhibits significant cytotoxicity against various cancer cell lines. It has been shown to induce apoptosis through modulation of specific signaling pathways, making it a candidate for further investigation as an anti-cancer agent.

-

Enzyme Inhibition :

- The compound acts as an inhibitor for several enzymes involved in metabolic pathways. This inhibition can alter cellular functions and potentially lead to therapeutic effects in metabolic disorders and cancer treatment.

-

Gene Expression Modulation :

- Research suggests that this compound can influence gene expression associated with cell growth and apoptosis, which is critical for developing targeted therapies in oncology.

Organic Synthesis

This compound serves as an important intermediate in synthesizing more complex organic molecules. It can undergo nucleophilic substitution reactions with amines and alcohols to form amides and esters, respectively. This versatility makes it valuable in developing new pharmaceuticals and materials.

Key Mechanisms :

- Enzyme Inhibition : Binding to active sites of enzymes alters their activity.

- Cell Signaling Pathway Alteration : Modulating signaling pathways affects various cellular processes such as differentiation and apoptosis.

Anticancer Screening

A study evaluated the anticancer efficacy of several quinoline derivatives, including this compound. Results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting effective concentration ranges for therapeutic use.

Enzyme Interaction Studies

Research focused on the interaction between this compound and key metabolic enzymes revealed effective inhibition of enzyme activity, leading to altered metabolic flux in treated cells. This highlights its potential utility in metabolic disorders and cancer therapy.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for preparing 6-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized quinoline core. For example, introducing the 2-methylphenyl group via Suzuki coupling (using palladium catalysts) followed by chlorination at the 6-position using POCl₃ or SOCl₂ . Optimization includes controlling reaction temperature (e.g., 80–100°C for chlorination) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Yields can be improved by using anhydrous solvents and inert atmospheres to prevent hydrolysis of the carbonyl chloride group .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl chloride signal at ~δ 170 ppm in ¹³C) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ~344.05 g/mol).

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents (e.g., dihedral angles between quinoline and phenyl rings) .

Q. What are the key stability concerns for this compound under laboratory storage conditions?

- Methodological Answer : The carbonyl chloride group is highly moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Decomposition products may include hydrolyzed carboxylic acid derivatives, detectable via FT-IR (loss of C=O stretch at ~1770 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylphenyl and 6-chloro substituents influence electrophilic substitution reactions?

- Methodological Answer : The 2-methylphenyl group introduces steric hindrance, directing electrophiles (e.g., nitration, sulfonation) to the less hindered 5- or 7-positions of the quinoline ring. The electron-withdrawing chloro substituent at the 6-position deactivates the ring, requiring stronger electrophiles (e.g., HNO₃/H₂SO₄ at 50°C). Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during functionalization of the carbonyl chloride group?

- Methodological Answer :

- Low-Temperature Reactions : Conduct acylations at 0–5°C to minimize hydrolysis.

- Protecting Groups : Temporarily convert the carbonyl chloride to a stable ester (e.g., using ethanol/H⁺) before further reactions .

- Byproduct Analysis : Monitor reactions via TLC or HPLC to detect dimerization (e.g., using DIPEA as a base to suppress acid-catalyzed pathways) .

Q. How can computational modeling predict the compound’s bioavailability or interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on the quinoline core’s π-π stacking and the chloro group’s hydrophobic interactions .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~3.5) and metabolic stability. The methylphenyl group may enhance membrane permeability but reduce aqueous solubility .

Q. What spectroscopic techniques resolve contradictions in reported reaction mechanisms for quinoline derivatives?

- Methodological Answer :

- In Situ FT-IR : Track intermediate formation (e.g., nitrenes in amination reactions).

- EPR Spectroscopy : Detect radical intermediates in photochemical reactions.

- Kinetic Isotope Effects : Differentiate between concerted and stepwise mechanisms .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce Conditions : Ensure identical synthetic protocols (e.g., recrystallization solvent: ethanol vs. DCM).

- Impurity Profiling : Use HPLC-MS to identify co-eluting byproducts (e.g., unreacted starting material).

- Collaborative Validation : Cross-check data with independent labs or databases like PubChem .

Q. What experimental evidence supports or refutes the proposed catalytic applications of this compound?

- Methodological Answer :

属性

IUPAC Name |

6-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO/c1-10-4-2-3-5-12(10)16-9-14(17(19)21)13-8-11(18)6-7-15(13)20-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPOXEMXACXSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201034 | |

| Record name | 6-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-11-5 | |

| Record name | 6-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。